molecular formula C5H9BF3KO2 B1452764 Potassium (3-ethoxy-3-oxopropyl)trifluoroborate CAS No. 1023357-64-3

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate

Cat. No. B1452764
M. Wt: 208.03 g/mol
InChI Key: VOFZXFUJDBDILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is an organic boron compound with the chemical formula C5H9BF3KO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is represented by the formula C5H9BF3KO2 . The exact mass is 208.02800 .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (3-ethoxy-3-oxopropyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate include a molecular weight of 208.03 g/mol. The boiling point, density, and melting point are not available .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, including compounds similar to potassium (3-ethoxy-3-oxopropyl)trifluoroborate, have been effectively used in Suzuki cross-coupling reactions. This process involves palladium-catalyzed coupling with aryl or alkenyl halides or triflates, resulting in good yields. These trifluoroborates are known for their stability in air and moisture, allowing for long-term storage (Molander & Rivero, 2002).

Oxidation of Organotrifluoroborates

Organotrifluoroborates containing hydroxyl groups, including potassium-based ones, can be oxidized using common oxidants. This process yields oxidized products with the trifluoroborate moiety retained, demonstrating the potential versatility of these compounds in organic synthesis (Molander & Petrillo, 2006).

Synthesis and Characterization

The synthesis and characterization of potassium-bis(trifluoromethyl)amino trifluoroborate, a compound structurally related to potassium (3-ethoxy-3-oxopropyl)trifluoroborate, have been reported. This research provides insights into the preparation and properties of potassium trifluoroborate derivatives (Pawelke, 1988).

Hydrogenation of Trifluoroborates

The hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been studied, leading to the production of β-trifluoromethylstyrenes. This process involves a palladium-catalyzed reaction that provides insights into the versatility of potassium trifluoroborate compounds in organic chemistry (Ramachandran & Mitsuhashi, 2015).

Trifluoromethylation Reactions

Potassium trifluoromethyl trifluoroborates have been utilized in copper-catalyzed trifluoromethylation reactions. This process highlights the role of potassium trifluoroborate compounds as stable and effective reagents in introducing trifluoromethyl groups into organic molecules (Knauber et al., 2011).

Safety And Hazards

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle it under inert gas and protect it from moisture . It should be kept cool and protected from sunlight . Personal protective equipment should be used as required .

properties

IUPAC Name

potassium;(3-ethoxy-3-oxopropyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZXFUJDBDILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670713
Record name Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate

CAS RN

1023357-64-3
Record name Borate(1-), (3-ethoxy-3-oxopropyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023357-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium [2-(ethoxycarbonyl)ethyl]trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reactant of Route 5
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Reactant of Route 6
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.